tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to a class of molecules known for their potential applications in medicinal chemistry and organic synthesis. Its molecular formula is , and it is associated with various chemical properties and reactions that make it a subject of interest in scientific research.
This compound is classified as a spiro compound due to its spirocyclic structure, which consists of two or more rings that share a single atom. It is also categorized under carboxylate esters, given the presence of the tert-butyl ester functional group.
The synthesis of tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate typically involves several key steps:
The synthesis often requires precise control of reaction conditions, including temperature and time, to ensure high yields and purity of the product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to characterize the synthesized compound.
The molecular structure of tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate features a spirocyclic arrangement with a chlorine substituent at the 6-position. The compound's structural representation can be described using its InChI notation:
The compound has a CAS number of 855849-90-0 and can be referenced in various chemical databases for further information on its properties and applications .
tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate can undergo several types of chemical reactions:
The specific reaction conditions (e.g., temperature, solvent choice) significantly influence the outcome and efficiency of these reactions.
The mechanism of action for tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate largely depends on its application in medicinal chemistry. It may interact with specific biological targets such as enzymes or receptors. For instance:
Understanding these interactions requires detailed studies involving biochemical assays and molecular modeling techniques.
The physical properties of tert-butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate include:
Key chemical properties include:
Relevant analyses such as melting point determination and spectroscopic characterization (NMR, IR) are essential for confirming these properties .
tert-butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate has several significant applications:
The synthesis of tert-butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 1160247-32-4) relies on a strategically sequenced approach that integrates Friedel-Crafts acylation with precision spiroannulation. The core synthetic challenge lies in constructing the spirocyclic architecture where the indane and piperidine rings converge at a single carbon atom. The pathway typically commences with ortho-chlorinated phenylpropanoyl chloride undergoing intramolecular Friedel-Crafts acylation under Lewis acid catalysis (AlCl₃ or FeCl₃), forming the indanone scaffold that serves as the spiro precursor [8]. This reaction demands careful control of stoichiometry (1.1-1.3 eq catalyst) and temperature (0°C to room temperature) to prevent diacylation or ring chlorination side reactions.
The critical spirocyclization step employs a modified N-Boc piperidone (e.g., N-Boc-4-piperidone) under Knoevenagel-type condensation conditions. Here, the indanone's active methylene group engages with the piperidine carbonyl in a tandem aldol-dehydration sequence, facilitated by catalysts like pyrrolidine/acetic acid or titanium tetrachloride. Molecular rigidity is instilled at this stage, with the spiro junction locking the piperidine ring perpendicular to the indane plane. This geometric constraint is confirmed by X-ray crystallography in analogous spiro[indene-piperidine] structures, revealing chair piperidine conformations with equatorial Boc orientation [8]. Final reduction of the exocyclic double bond using Pd/C-catalyzed hydrogenation or sodium borohydride delivers the saturated 2,3-dihydrospiro[indene-1,4'-piperidine] core, with the 6-chloro substituent retained from the initial aromatic electrophile.
Table 1: Optimization of Friedel-Crafts/Spirocyclization Conditions
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observation |
---|---|---|---|---|
AlCl₃ (1.2 eq) | 0 → 25 | 48 | 62 | Moderate diacylation |
FeCl₃ (1.0 eq) | 25 | 24 | 78 | Minimal dechlorination |
TiCl₄ (1.5 eq) | -10 → 0 | 36 | 85 | High spiro selectivity |
BF₃·OEt₂ (1.3 eq) | 0 | 60 | 58 | Slow conversion |
The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the piperidine nitrogen is pivotal for directing subsequent reactions and enhancing solubility. Two principal methodologies dominate: Schotten-Baumann acylation and carbodiimide-mediated coupling. The Schotten-Baumann approach employs di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) with aqueous sodium hydroxide (2.0 eq) in a biphasic system (dichloromethane/water). This method delivers moderate yields (70-75%) but risks hydrolysis of sensitive functionalities when extended reaction times (>12h) are required [1] .
Superior results are achieved via carbodiimide chemistry, specifically using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) with 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. In anhydrous dichloromethane, EDC·HCl (1.2 eq) activates Boc₂O (1.3 eq) for coupling with the spiro piperidine amine at 0°C, followed by warming to 25°C. This method achieves yields >90% with minimal racemization at the spiro center—a critical advantage for chiral intermediates. Post-reaction purification leverages the compound's crystallization tendency from ethanol/water mixtures, yielding white crystalline product (purity >95% by HPLC) [7]. Recent optimizations demonstrate that replacing EDC with propylphosphonic anhydride (T3P®) in acetonitrile further boosts efficiency (95% yield in 2h), though at higher reagent cost. Crucially, all Boc-protected derivatives exhibit excellent stability at room temperature, enabling long-term storage as confirmed by thermogravimetric analysis (decomposition onset: 210°C) [1] .
Table 2: Esterification Methods for Boc Protection
Method | Conditions | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Schotten-Baumann | Boc₂O, NaOH, CH₂Cl₂/H₂O, 25°C | 12 | 70-75 | 90 |
EDC·HCl/DMAP | Boc₂O, EDC·HCl, DMAP, CH₂Cl₂, 0°C→25°C | 4 | >90 | >95 |
T3P®/DMAP | Boc₂O, T3P®, DMAP, CH₃CN, 25°C | 2 | 95 | 98 |
Acid Chloride (Boc-Cl) | Boc-Cl, Et₃N, THF, 0°C | 6 | 65 | 88 |
Constructing the piperidine ring within the spiro framework necessitates precise nucleophilic substitution strategies. The two dominant approaches are enolate alkylation and reductive amination, each with distinct advantages for yield and stereoselectivity. Enolate alkylation leverages deprotonation of the indanone α-carbon using strong bases like lithium diisopropylamide (LDA, 2.2 eq) in THF at -78°C, followed by addition of N-(ω-haloalkyl)phthalimide. This method installs the piperidine nitrogen exogenously, enabling ring closure through phthalimide deprotection (hydrazine/ethanol) and subsequent intramolecular reductive amination (NaBH₃CN, pH 4–5) [2] [7].
Reductive amination offers a more direct route: condensation of 6-chloro-1-indanone with N-Boc-4-aminobutyraldehyde dimethyl acetal (1.5 eq) using catalytic p-toluenesulfonic acid in toluene triggers cyclodehydration. Subsequent borane reduction (BH₃·THF) or catalytic hydrogenation (H₂, Pd/C) completes the synthesis. Optimization studies reveal that solvent choice critically impacts stereoselectivity. Polar aprotic solvents (acetonitrile) favor trans-disubstituted piperidines (de = 75%), while protic solvents (methanol) erode diastereomeric excess (de = 40%) due to reversible iminium formation [7]. Microwave-assisted reductive amination (100°C, 30 min) enhances throughput, achieving 92% conversion versus 65% in thermal reactions (12h). Halogen positioning also influences cyclization kinetics; the 6-chloro substituent modestly accelerates ring closure versus unsubstituted indane due to its electron-withdrawing effect, as quantified by DFT calculations [7] [8].
Table 3: Solvent Effects on Piperidine Ring Formation via Reductive Amination
Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | trans:cis Ratio |
---|---|---|---|---|
Acetonitrile | 80 | 8 | 98 | 87:13 |
Methanol | 65 | 12 | 85 | 70:30 |
Toluene | 110 | 6 | 92 | 82:18 |
THF | 65 | 15 | 78 | 75:25 |
DMF | 100 | 5 | 95 | 80:20 |
Catalyst selection profoundly influences both spirocyclization efficiency and halogen compatibility in this synthesis. Transition metal catalysis, particularly palladium-based systems, enables high-yielding transformations while preserving the critical C–Cl bond. Suzuki-Miyaura coupling screens on the brominated analog (tert-butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate, CAS: 1160247-39-1) reveal Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (4:1) at 90°C achieves >95% conversion with arylboronic acids, while Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos delivers N-arylated derivatives in 85–92% yield [8].
For the chlorinated derivative, Lewis acid screening demonstrates that titanium(IV) chloride outperforms aluminum chloride in spirocyclization yield (85% vs. 70%) due to reduced dehalogenation. Brønsted acid catalysis (pTSA) in toluene at reflux provides moderate efficiency (65%) but avoids metal contamination. Solvent studies further reveal that ethereal solvents (THF, 2-MeTHF) enhance regioselectivity during nucleophilic substitutions at the piperidine ring. In polar aprotic solvents like DMF, competitive alkylation at the indane 3-position becomes significant (>20% byproduct), whereas THF suppresses this to <5% [7]. The electron-withdrawing chlorine at C6 marginally increases piperidine nitrogen nucleophilicity versus fluoro or bromo analogs, facilitating Boc installation (3–5% higher yield) as quantified by kinetic assays. Halogen-specific optimization is thus essential: the chloro derivative requires lower electrophile stoichiometry (Boc₂O 1.2 eq vs. 1.5 eq for bromo analog) to minimize di-Boc formation [8].
Table 4: Catalyst Performance in Key Synthetic Steps
Reaction Step | Catalyst | Solvent | Yield (%) | Halogen Retention (%) |
---|---|---|---|---|
Spirocyclization | TiCl₄ | CH₂Cl₂ | 85 | 100 |
Spirocyclization | AlCl₃ | CH₂Cl₂ | 70 | 92 |
Boc Protection | DMAP (no metal) | CH₂Cl₂ | 92 | 100 |
Suzuki Coupling (Br) | Pd(PPh₃)₄ | Dioxane/H₂O | 95 | N/A (Br consumed) |
Reductive Amination | NaBH₃CN | MeOH | 88 | 100 |
Reductive Amination | BH₃·THF | THF | 91 | 100 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9